molecular formula C11H16O2 B1334968 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one CAS No. 31704-82-2

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Cat. No. B1334968
CAS RN: 31704-82-2
M. Wt: 180.24 g/mol
InChI Key: QCAUMBKKZVOPPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including compounds related to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, has been explored using cascade-type reactions catalyzed by solid acids. Specifically, 2-methylfuran (2-MF), derived from furfural, a lignocellulosic biomass derivative, can be transformed into 5,5-bis(5-methyl-2-furyl)pentan-2-one through a condensation process. This process is facilitated by mineral acids and achieves a yield of 70%. Further optimization using Amberlyst® 15 as a solid catalyst in an ethanol/water solvent system has led to an improved yield of 80%. The study highlights the efficiency of Amberlyst® 15, which can be regenerated and reused, maintaining a consistent yield after multiple cycles. The research also indicates that the conversion of 2-MF and the performance of the product are proportional to the proton exchange capacity of the resins used. Additionally, the study suggests that the structure of zeolite catalysts, specifically pore size and channel structure, plays a significant role in the conversion process, although some zeolites produced lower yields due to deactivation by intermediate reactions .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, has been characterized using various techniques including IR, 1H NMR, HRMS, elemental analysis, and single-crystal X-ray diffraction. The crystal structure analysis reveals that the 1,2,3-thiadiazol ring is nearly perpendicular to the phenyl rings. The molecule exhibits intermolecular weak hydrogen bonds of C–H…O and C–H…N types, π-π stacking interactions, and interactions between S(1)…N(2), which extend the molecules into a two-dimensional layer framework .

Chemical Reactions Analysis

The reactivity of furan derivatives in the presence of different catalysts has been demonstrated in various studies. For instance, 5-(tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride undergoes acid-catalyzed intramolecular reactions to yield different lactones depending on the catalyst used. Trifluoroacetic acid catalysis results in 6-trifluoroacetoxy-9-nonanolide and (E)-non-5-en-9-olide, while titanium(IV) chloride catalysis yields 6-chloro-9-nonanolide. Additionally, the reaction with trifluoroacetic acid in the presence of sodium iodide leads to 6-iodo-9-nonanolide . These reactions demonstrate the versatility of furan derivatives in undergoing various chemical transformations to yield functionally diverse products.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one are not detailed in the provided papers, the general properties of related compounds can be inferred. For example, the branched chain saturated alcohol 4-methyl-2-pentanol, which shares some structural similarities with the target molecule, is part of a group characterized by a hydroxyl group and a C(4)-C(12) carbon chain with one or several methyl side chains. The toxicologic and dermatologic review of this compound provides insights into its safety profile when used as a fragrance ingredient . This information, while not directly related to the target molecule, gives an indication of the broader family of compounds to which it belongs and their potential applications and safety considerations.

Scientific Research Applications

Cationic Oligomerization and Structural Characteristics

The compound 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is related to the oligomerization of 2-methylfuran. Ishigaki and Shono (1974) explored the treatment of 2-methylfuran with phosphoric acid, which yields tetrameric products including similar furfural derivatives. They detailed the structural characteristics of these oligomers using various spectral data and experimental observations (Ishigaki & Shono, 1974).

Synthesis from Biomass Derivatives

In a study by Chávez-Sifontes et al. (2015), 2-methylfuran (2-MF), obtained from furfural, a lignocellulosic biomass derivative, was converted into compounds like 5,5-bis(5-methyl-2-furyl)pentan-2-one. This process, which involves hydrolysis and condensation, highlights the application of such compounds in producing industrially relevant products, including those with physiological activity (Chávez-Sifontes et al., 2015).

Formation of Secondary-Tertiary β-Glycols

Esafov et al. (1972) synthesized compounds like 1-(α-Furyl)pentan-1-ol-3-one, closely related to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. These compounds were used to produce β-glycols with α-furyl groups, demonstrating the versatility of such furfural derivatives in chemical synthesis (Esafov et al., 1972).

Development of Antimycobacterial Agents

Küçükgüzel et al. (1999) researched on furfural derivatives to synthesize compounds with antimycobacterial activity. Although not directly using 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, this study illustrates the potential of structurally related compounds in medicinal chemistry (Küçükgüzel et al., 1999).

Formation of Colored Compounds in Maillard Reactions

Hofmann (1998) identified novel colored compounds formed by Maillard reactions involving pentoses and amino acids. This study, while not directly referencing 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, demonstrates the relevance of furan derivatives in understanding the chemistry of color formation in food and related processes (Hofmann, 1998).

Meat-like Aroma Compounds

Mottram et al. (1995) explored the formation of meat-like aroma compounds from reactions involving furanthiols, which are structurally related to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. This study highlights the application of such compounds in flavor chemistry (Mottram et al., 1995).

properties

IUPAC Name

4-methyl-4-(5-methylfuran-2-yl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(12)7-11(3,4)10-6-5-9(2)13-10/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAUMBKKZVOPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185605
Record name 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

CAS RN

31704-82-2
Record name 4-Methyl-4-(5-methyl-2-furanyl)-2-pentanone
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Record name 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
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Record name 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
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Record name 4-methyl-4-(5-methyl-2-furyl)pentan-2-one
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